

Application Notes and Protocols: Reduction of Methyl 8-methylnonanoate to 8-methylnonanol

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Compound of Interest

Compound Name: Methyl 8-methylnonanoate

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For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the chemical reduction of **methyl 8-methylnonanoate** to 8-methylnonanol. This conversion is a fundamental transformation in organic synthesis, often employed in the preparation of specialty chemicals, pharmaceutical intermediates, and fragrance compounds. The primary method detailed herein utilizes lithium aluminum hydride (LiAlH_4), a potent reducing agent capable of efficiently converting esters to primary alcohols. This document includes a comprehensive experimental protocol, safety precautions, and expected analytical data for the characterization of the final product.

Introduction

The reduction of esters to primary alcohols is a cornerstone reaction in organic chemistry. 8-Methylnonanol, a branched-chain primary alcohol, is a valuable synthon in various chemical industries. Its synthesis from the corresponding methyl ester, **methyl 8-methylnonanoate**, is typically achieved through the use of powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH_4) is the reagent of choice for this transformation due to its high reactivity and propensity to afford excellent yields.^{[1][2]} The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester, leading to an intermediate that subsequently collapses to an aldehyde, which is then rapidly reduced to the primary alcohol.

Reaction Scheme

The overall chemical transformation is depicted below:

Scheme 1: Reduction of **Methyl 8-methylnonanoate** to 8-methylnonanol using LiAlH_4

Methyl 8-methylnonanoate8-methylnonanol

Quantitative Data Summary

While a specific literature-reported yield for the reduction of **methyl 8-methylnonanoate** was not found, the reduction of similar long-chain fatty acid methyl esters with lithium aluminum hydride is known to proceed in high to quantitative yields (typically >95%).^[1] The following tables summarize the key physical and analytical data for the starting material and the product.

Table 1: Physical Properties of Reactant and Product

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Boiling Point (°C)
Methyl 8-methylnonanoate	$\text{C}_{11}\text{H}_{22}\text{O}_2$	186.30	Colorless liquid	~214
8-methylnonanol	$\text{C}_{10}\text{H}_{22}\text{O}$	158.28	Colorless liquid	~213

Table 2: Expected Spectroscopic Data for 8-methylnonanol*

Spectroscopic Technique	Characteristic Peaks
^1H NMR (CDCl_3)	δ (ppm): 3.64 (t, 2H, $-\text{CH}_2\text{OH}$), 1.57 (m, 2H), 1.2-1.4 (m, $\sim 13\text{H}$), 0.88 (d, 3H, $-\text{CH}_3$), 0.86 (t, 3H, $-\text{CH}_3$)
^{13}C NMR (CDCl_3)	δ (ppm): 63.1 ($-\text{CH}_2\text{OH}$), 39.1, 32.8, 31.9, 29.6, 29.3, 28.0, 22.7, 19.8, 14.1
IR Spectroscopy (liquid film)	ν (cm^{-1}): 3330 (broad, O-H stretch), 2955, 2925, 2855 (C-H stretch), 1465 (C-H bend), 1055 (C-O stretch)

*Note: The provided spectroscopic data is for the closely related structural isomer, 1-nonanol, as specific data for 8-methylnonanol was not available in public databases.[3][4][5][6] The expected spectra for 8-methylnonanol will be very similar, with the key differences arising from the methyl branch, which will manifest as a doublet in the ^1H NMR and distinct signals in the upfield region of the ^{13}C NMR spectrum.

Experimental Protocol: LiAlH_4 Reduction of Methyl 8-methylnonanoate

This protocol is a general procedure adapted for the reduction of fatty acid methyl esters.

4.1. Materials and Equipment

- **Methyl 8-methylnonanoate**
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether (Et_2O)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium chloride (brine)

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with a magnetic stir bar
- Reflux condenser
- Dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon line)
- Ice bath
- Rotary evaporator
- Standard laboratory glassware for extraction and filtration

4.2. Safety Precautions

- Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and protic solvents to produce hydrogen gas, which can ignite. Handle LiAlH_4 with extreme care in a fume hood and under an inert atmosphere. Ensure all glassware is thoroughly dried before use.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
- Have a Class D fire extinguisher (for combustible metals) readily available.
- Quench any residual LiAlH_4 carefully at the end of the reaction as described in the workup procedure.

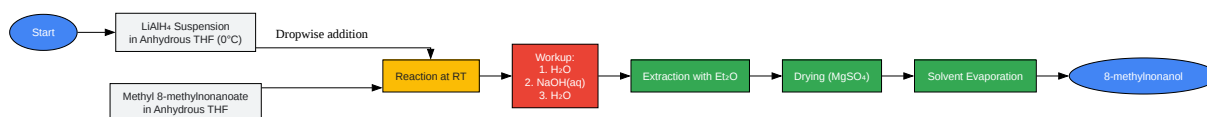
4.3. Reaction Procedure

- Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
- Reagent Addition: Under a positive pressure of inert gas, carefully add lithium aluminum hydride (1.2 equivalents) to the flask, followed by anhydrous THF to form a suspension.

- Cooling: Cool the LiAlH_4 suspension to 0 °C using an ice bath.
- Substrate Addition: Dissolve **methyl 8-methylnonanoate** (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH_4 suspension at a rate that maintains the internal temperature below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete (monitor by TLC or GC-MS).
- Workup (Fieser method): a. Cool the reaction mixture back to 0 °C with an ice bath. b. Cautiously and slowly add water (x mL, where x = grams of LiAlH_4 used) dropwise to quench the excess LiAlH_4 . This is a highly exothermic process that will generate hydrogen gas. c. Add 15% aqueous sodium hydroxide (x mL) dropwise. d. Add water (3x mL) and stir the mixture vigorously for 30 minutes until a white, granular precipitate forms.
- Isolation: a. Filter the mixture through a pad of Celite®, washing the precipitate with diethyl ether. b. Transfer the filtrate to a separatory funnel and wash with 1 M HCl, followed by brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 8-methylnonanol.
- Purification: If necessary, the product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Chemical Reaction Workflow



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Caption: Workflow for the reduction of **methyl 8-methylnonanoate**.

Signaling Pathway (Reaction Mechanism)



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Caption: Simplified mechanism of ester reduction with LiAlH₄.

Conclusion

The reduction of **methyl 8-methylnonanoate** to 8-methylnonanol using lithium aluminum hydride is a robust and high-yielding synthetic method. Adherence to strict anhydrous conditions and safety protocols is paramount for the successful and safe execution of this reaction. The provided protocol and analytical data serve as a comprehensive guide for researchers in the fields of chemical synthesis and drug development.

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